molecular formula C6H5ClINO B572567 4-Chloro-5-iodo-2-methoxypyridine CAS No. 1261488-16-7

4-Chloro-5-iodo-2-methoxypyridine

Cat. No.: B572567
CAS No.: 1261488-16-7
M. Wt: 269.466
InChI Key: XCHKCEXIINJBAJ-UHFFFAOYSA-N
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Description

“4-Chloro-5-iodo-2-methoxypyridine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound with the molecular weight of 269.47 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a chlorine atom at the 4th position, an iodine atom at the 5th position, and a methoxy group at the 2nd position .


Physical and Chemical Properties Analysis

“this compound” is a solid compound at room temperature . It has a molecular weight of 269.47 .

Scientific Research Applications

Synthesis and Reactivity in Complex Formation

4-Chloro-5-iodo-2-methoxypyridine serves as a key intermediate in the synthesis of various complex molecules, demonstrating its versatile reactivity and utility in organic synthesis. In particular, the molecule has been employed in the synthesis of mononuclear and dinuclear trimethylplatinum(IV) complexes. These complexes have been synthesized through reactions with trimethylplatinum(IV) iodide and pyridine ligands, showcasing the molecule's role in forming compounds with potential catalytic and material applications. The population of mononuclear and dinuclear forms depends on the electronic and steric effects of the substituents, illustrating the molecule's flexibility in synthesis pathways (Ghosh, Lentz, & Schlecht, 2015).

Unconventional Reaction Pathways

Unexpected reaction pathways involving this compound derivatives have been observed, leading to the formation of novel iodo[1,3]dioxolo[4,5-c]pyridine derivatives. These reactions, facilitated by iodine or tetramethylammonium dichloroiodate under basic conditions, highlight the molecule's potential in generating structurally unique compounds. Such discoveries open new avenues for the synthesis of pyridine-containing macrocycles, although challenges remain in further cyclotrimerization steps. This illustrates the molecule's role in facilitating novel organic transformations and contributing to the diversity of chemical space explored in research (Lechel, Podolan, Brusilowskij, Schalley, & Reissig, 2012).

Antiproliferative Activity and Compound Synthesis

Research into the antiproliferative properties of compounds derived from this compound, particularly in the context of melanoma cells, has shown promising results. The synthesis and evaluation of N-pyridyl azoles using a deprotometalation-iodolysis-N-arylation sequence have demonstrated the utility of these compounds in generating bioactive molecules with potential therapeutic applications. The investigation into these compounds' effects on A2058 melanoma cells highlights the molecule's significance in medicinal chemistry and drug discovery (Hedidi, Erb, Bentabed-Ababsa, Chevallier, Picot, Thiéry, Bach, Ruchaud, Roisnel, Dorcet, & Mongin, 2016).

Photophysical Properties and Fluorophore Development

The study of 2-methoxy- and 2-morpholino pyridine compounds, including derivatives of this compound, has contributed to the development of highly emissive fluorophores. These compounds exhibit significant fluorescence quantum yields in both solution and solid states, underscoring their potential in materials science, particularly in applications requiring strong and stable luminescent properties. The systematic exploration of substituent effects on fluorescence highlights the molecule's role in designing new materials with tailored photophysical properties (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).

Future Directions

The future directions for the study of “4-Chloro-5-iodo-2-methoxypyridine” could involve further exploration of its antibacterial properties and potential applications in the treatment of bacterial infections . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

It is known that this compound is used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of organic compounds involved in these reactions.

Mode of Action

4-Chloro-5-iodo-2-methoxypyridine is often used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that the compound plays a role in the synthesis of biaryl compounds, which are important in various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific reactions it is involved in. In the context of Suzuki–Miyaura cross-coupling reactions , the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of biaryl compounds.

Properties

IUPAC Name

4-chloro-5-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKCEXIINJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-5-iodo-pyridin-2-ylamine (64.2 g, 0.25 mol) in methanol (1.1 L) and TFA (93.7 mL, 1.26 mol) was added tert-butyl nitrite (150 mL, 1.26 mol) so as to maintain temperature less than 3° C. The resultant mixture was stirred at RT for 1 h then allowed to warm to RT and stirred for 16 h. The reaction was quenched by the careful addition of water then concentrated in vacuo to ¼ volume. The resultant residue was treated with water (1 L) and the precipitate formed collected by filtration and dried in vacuo at 35° C. to give the title compound (62.3 g, 92%). Contains 16% impurity. 1H NMR 400 MHz (DMSO-d) δ: 8.56 (1H, s), 7.20 (1H, s), 3.86 (3H, s).
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150 mL
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Yield
92%

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